molecular formula C11H12N2O3 B1461972 Ethyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 858671-77-9

Ethyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1461972
CAS No.: 858671-77-9
M. Wt: 220.22 g/mol
InChI Key: QQJCYCCREWJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 6-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 6-methoxy-1H-indazole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this compound can influence gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression . These effects are likely due to the compound’s ability to persist in the cellular environment and continue to interact with its target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, making them more water-soluble and easier to excrete .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic anion-transporting polypeptides (OATPs), which are membrane proteins that facilitate the uptake of various organic compounds . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can localize to the mitochondria, where it affects cellular metabolism by modulating the activity of mitochondrial enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 6-methoxy-1H-indazole-3-carboxylate can be compared with other indazole derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its molecular formula is C_11H_12N_2O_3, with a molecular weight of approximately 220.23 g/mol. The methoxy and carboxylate functional groups contribute to its chemical reactivity and biological activity.

Target Enzymes and Pathways

The biological activity of this compound is primarily mediated through its interaction with various kinases and cellular pathways:

  • Kinase Inhibition : This compound has been shown to inhibit key kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA damage response.
  • Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, effectively inhibiting cell proliferation .
  • Apoptotic Pathways : The compound influences apoptosis by modulating the expression of Bcl-2 family proteins and interacting with the p53/MDM2 pathway. This results in increased expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • In Vitro Studies : The compound demonstrated an IC50 value of 5.15 µM against the K562 human chronic myeloid leukemia cell line, indicating potent inhibitory effects on cancer cell growth. In comparison, it showed a higher IC50 value of 33.2 µM against normal HEK-293 cells, suggesting selectivity for cancerous cells .
Cell LineIC50 (µM)Selectivity Index
K562 (Cancer)5.156.45
HEK-293 (Normal)33.20

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications:

  • Inhibition of Microbial Strains : Preliminary studies suggest that this compound can inhibit various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Efficacy : A study evaluated multiple indazole derivatives, including this compound, revealing its efficacy in inducing apoptosis in K562 cells through dose-dependent mechanisms .
  • Impact on Cell Cycle Dynamics : Analysis using propidium iodide staining demonstrated that treatment with the compound increased the G0/G1 population significantly while decreasing the S phase population in treated cells, further confirming its role in cell cycle modulation .

Properties

IUPAC Name

ethyl 6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJCYCCREWJCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669490
Record name Ethyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-77-9
Record name Ethyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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